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sulfonyl Chloride
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An In-depth Technical Guide to the Synthesis, Characterization, and Application of 4-Bromo-3-

(chlorosulfonyl)acetophenone

Audience: Researchers, scientists, and drug development professionals. Topic: IUPAC Name

and Technical Profile for C8H6BrClO3S

Abstract
The molecular formula C8H6BrClO3S represents a variety of potential isomers. This guide

focuses on a structurally plausible and synthetically valuable representative: 4-Bromo-3-

(chlorosulfonyl)acetophenone. This compound is a trifunctional building block, incorporating a

ketone, a halogen, and a highly reactive sulfonyl chloride moiety on an aromatic scaffold. Such

polysubstituted aromatic compounds are of significant interest in medicinal chemistry and

materials science due to their utility in constructing complex molecular architectures. This

document provides a comprehensive overview of its structure, proposed synthesis, key

reactions, and analytical characterization, grounded in established chemical principles and

methodologies for related compounds.

Nomenclature and Structural Elucidation
The systematic IUPAC name for the selected isomer is 4-bromo-3-

(chlorosulfonyl)acetophenone. This name is derived by identifying the parent structure as

acetophenone (a benzene ring substituted with an acetyl group, -COCH₃). The ring is further

substituted with a bromine atom at position 4 and a chlorosulfonyl group (-SO₂Cl) at position 3,

relative to the acetyl group at position 1.
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Structural Confirmation: Unambiguous identification of 4-Bromo-3-

(chlorosulfonyl)acetophenone would be achieved through a combination of spectroscopic

techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR would show characteristic signals for the three aromatic protons, with splitting

patterns dictated by their ortho- and meta- relationships, as well as a singlet for the methyl

protons of the acetyl group.

¹³C NMR would display eight distinct signals corresponding to the eight carbon atoms in

the molecule.

Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the

functional groups: a strong absorption around 1680 cm⁻¹ for the carbonyl (C=O) stretch, and

two strong absorptions around 1370 cm⁻¹ and 1180 cm⁻¹ for the asymmetric and symmetric

stretches of the sulfonyl chloride (S=O) group, respectively.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide an

exact mass measurement consistent with the molecular formula C₈H₆BrClO₃S, while the

isotopic pattern would be characteristic for a molecule containing both bromine and chlorine

atoms.

Caption: 2D structure of 4-bromo-3-(chlorosulfonyl)acetophenone.

Physicochemical Properties
While experimental data for this specific compound is not readily available, its properties can

be reliably estimated based on structurally similar compounds like 4-bromobenzenesulfonyl

chloride.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://cymitquimica.com/cas/98-58-8/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1334622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Estimated Value Rationale / Reference

Molecular Formula C₈H₆BrClO₃S -

Molecular Weight 313.56 g/mol -

Appearance
White to off-white crystalline

solid

Typical for aromatic sulfonyl

chlorides.[1]

Melting Point 85 - 95 °C

Increased from 4-bromo-2-

chlorobenzenesulfonyl chloride

(76-81 °C) due to higher

molecular weight and potential

for stronger intermolecular

forces from the ketone group.

[2]

Solubility

Insoluble in water; Soluble in

chlorinated solvents (DCM,

chloroform) and polar aprotic

solvents (THF, Acetone).

The sulfonyl chloride group

reacts with water. General

solubility profile for similar

compounds.[1]

Reactivity

Highly reactive towards

nucleophiles (water, alcohols,

amines). Corrosive.

The sulfonyl chloride is a

potent electrophile.[1]

Synthesis and Mechanistic Insights
A robust and scalable synthesis for 4-bromo-3-(chlorosulfonyl)acetophenone can be designed

via the direct electrophilic chlorosulfonation of 4-bromoacetophenone. This method is widely

used for the industrial preparation of substituted benzenesulfonyl chlorides.[3][4]

Experimental Protocol: Synthesis
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and

a dropping funnel, add 4-bromoacetophenone (1.0 eq). Place the flask in an ice-water bath

to maintain a temperature of 0-5 °C.

Reagent Addition: Slowly add chlorosulfonic acid (HSO₃Cl, 4.0-5.0 eq) dropwise via the

dropping funnel, ensuring the internal temperature does not exceed 10 °C. Chlorosulfonic
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acid serves as both the reactant and the solvent.[5]

Reaction: After the addition is complete, allow the mixture to stir at low temperature for 1

hour, then slowly warm to room temperature and continue stirring for 4-6 hours until the

reaction is complete (monitored by TLC or HPLC).

Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous

stirring. This quenches the excess chlorosulfonic acid and precipitates the solid product.

Isolation: Filter the resulting precipitate using a Büchner funnel and wash thoroughly with

cold water until the filtrate is neutral to pH paper.

Purification: Dry the crude product under vacuum. Further purification can be achieved by

recrystallization from a suitable solvent system (e.g., hexane/dichloromethane).

Causality and Mechanism
The choice of 4-bromoacetophenone as the starting material is strategic. The chlorosulfonation

reaction is an electrophilic aromatic substitution. The acetyl group is a deactivating, meta-

directing group, while the bromine atom is a deactivating but ortho-, para-directing group. The

incoming electrophile (⁺SO₂Cl) will be directed to the positions ortho to the bromine and meta

to the acetyl group. The position C-3 satisfies both criteria, leading to high regioselectivity for

the desired product.
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Caption: Workflow for the synthesis of 4-bromo-3-(chlorosulfonyl)acetophenone.
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Key Reactions and Applications in Drug
Development
The primary utility of this compound lies in the high reactivity of the sulfonyl chloride functional

group, which readily reacts with nucleophiles to form sulfonamides, sulfonate esters, and other

derivatives. The sulfonamide linkage is a cornerstone of medicinal chemistry, found in

antibiotics, diuretics, and anticonvulsants.

Experimental Protocol: Sulfonamide Synthesis
Setup: Dissolve 4-bromo-3-(chlorosulfonyl)acetophenone (1.0 eq) in an appropriate solvent

like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

Nucleophile Addition: Add a primary or secondary amine (1.1 eq) and a non-nucleophilic

base such as triethylamine or pyridine (1.5 eq) to the solution. The base scavenges the HCl

byproduct.

Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC.

Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with dilute

HCl, saturated sodium bicarbonate solution, and brine.

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to yield the crude sulfonamide product, which can be purified by column

chromatography or recrystallization.
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Key Derivatization Pathways

4-Bromo-3-(chlorosulfonyl)acetophenone
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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